Plutonium-238 citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Plutonium-238 citrate is a compound formed by the combination of plutonium-238, a radioactive isotope of plutonium, and citric acid. Plutonium-238 is known for its use in radioisotope thermoelectric generators, which provide power for space missions. The citrate form is used to facilitate the handling and application of plutonium-238 in various scientific and industrial contexts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Plutonium-238 citrate can be synthesized by reacting plutonium-238 oxide with citric acid in an aqueous solution. The reaction typically involves dissolving plutonium-238 oxide in a dilute solution of citric acid, followed by heating to ensure complete dissolution and reaction. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods

Industrial production of plutonium-238 involves the irradiation of neptunium-237 targets in a nuclear reactor. The irradiated targets are then processed to separate plutonium-238 from other isotopes and impurities. The purified plutonium-238 is then reacted with citric acid to form this compound, which can be used in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Plutonium-238 citrate undergoes several types of chemical reactions, including:

Oxidation: Plutonium-238 can be oxidized to higher oxidation states in the presence of strong oxidizing agents.

Reduction: Plutonium-238 can be reduced to lower oxidation states using reducing agents.

Complexation: Plutonium-238 forms complexes with various ligands, including citrate ions.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Complexing Agents: Citric acid, ethylenediaminetetraacetic acid (EDTA).

Major Products Formed

Oxidation: Higher oxidation state plutonium compounds.

Reduction: Lower oxidation state plutonium compounds.

Complexation: Plutonium-citrate complexes.

Wissenschaftliche Forschungsanwendungen

Plutonium-238 citrate has several scientific research applications, including:

Chemistry: Used as a tracer in radiochemical studies to understand the behavior of plutonium in various chemical processes.

Biology: Employed in studies to investigate the biological effects of alpha radiation on living organisms.

Medicine: Utilized in targeted alpha therapy for cancer treatment, where its alpha-emitting properties are used to destroy cancer cells.

Industry: Applied in the development of radioisotope thermoelectric generators for space missions, providing a reliable power source for spacecraft.

Wirkmechanismus

The mechanism of action of plutonium-238 citrate involves the emission of alpha particles during the radioactive decay of plutonium-238. These alpha particles interact with surrounding materials, causing ionization and the release of energy. In biological systems, the alpha particles can cause damage to cellular structures, leading to cell death. This property is harnessed in targeted alpha therapy for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Plutonium-239 citrate: Another isotope of plutonium used in nuclear reactors and weapons.

Americium-241 citrate: Used in smoke detectors and industrial gauges.

Curium-244 citrate: Employed in alpha spectroscopy and as a heat source in radioisotope thermoelectric generators.

Uniqueness

Plutonium-238 citrate is unique due to its high alpha-emitting properties and relatively long half-life of 87.7 years. This makes it particularly suitable for long-term applications, such as powering spacecraft on extended missions. Its ability to form stable complexes with citrate ions also facilitates its use in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

59640-34-5 |

|---|---|

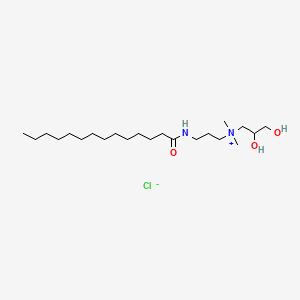

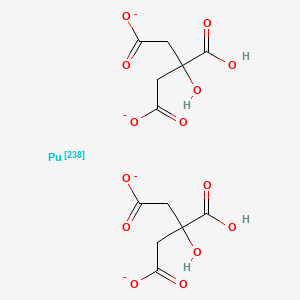

Molekularformel |

C12H12O14Pu-4 |

Molekulargewicht |

618.26 g/mol |

IUPAC-Name |

3-carboxy-3-hydroxypentanedioate;plutonium-238 |

InChI |

InChI=1S/2C6H8O7.Pu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-4/i;;1-6 |

InChI-Schlüssel |

VMCPNGDDOMAWHB-HESNBERBSA-J |

Isomerische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[238Pu] |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Pu] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.